N-(4-甲氧基苯基)丙酰胺

描述

N-(4-Methoxyphenyl)propanamide and its derivatives are a class of compounds that have been synthesized and studied for various biological activities. These compounds are characterized by the presence of a 4-methoxyphenyl group attached to a propanamide moiety. The research on these compounds spans across different chemical modifications and biological evaluations, including enzyme inhibitory activities, antioxidant properties, and potential anticancer activities.

Synthesis Analysis

The synthesis of these derivatives typically involves the reaction of 4-methoxyphenethylamine with different reagents to yield a variety of substituted propanamides. For instance, the reaction with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution followed by treatment with various alkyl/aralkyl halides produces a series of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides . Other synthetic approaches include the conversion of organic acids into corresponding esters, hydrazides, and thiols, followed by further reactions to yield the target compounds . The structures of these synthesized compounds are typically confirmed using spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry .

Molecular Structure Analysis

The molecular structures of N-(4-Methoxyphenyl)propanamide derivatives have been elucidated using X-ray diffraction techniques and supported by computational methods like density functional theory (DFT) calculations. These studies reveal the crystalline systems, lattice constants, and molecular geometries, providing insights into the conformational preferences of the molecules . Additionally, the electronic properties such as HOMO and LUMO energies, as well as molecular electrostatic potential (MEP) surface maps, have been investigated to estimate the chemical reactivity of these molecules .

Chemical Reactions Analysis

The chemical reactivity of N-(4-Methoxyphenyl)propanamide derivatives has been explored through various studies. For example, the kinetic mechanism of enzyme inhibition by these compounds has been analyzed using Lineweaver-Burk plots, revealing competitive inhibition and the formation of irreversible enzyme-inhibitor complexes . The antioxidant properties of these derivatives have been determined using DPPH free radical scavenging tests, indicating that some derivatives exhibit higher antioxidant activity than well-known antioxidants like ascorbic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-Methoxyphenyl)propanamide derivatives are closely related to their molecular structure and electronic interactions. Spectroscopic studies, including IR and NMR, have provided information on the existence of diastereomers and conformers, as well as intramolecular hydrogen bonds that stabilize the molecular structure . Theoretical calculations have further supported these findings, offering detailed insights into the stabilization mechanisms and electronic interactions within the molecules .

科学研究应用

Application in Medicinal Chemistry

N-(4-Methoxyphenyl)propanamide and its derivatives have been studied for their potential antibacterial activity . This research falls within the field of medicinal chemistry.

Summary of the Application

A series of (6-methoxy-2-naphthyl) propanamide derivatives were synthesized and evaluated for their potential antibacterial activity . The minimum inhibitory concentration of these compounds was determined against five known strains of bacteria .

Methods of Application or Experimental Procedures

The compounds were tested against three Gram-positive strains (Streptococcus pneumonia, Bacillus subtilis, and Staphylococcus aureus) and two Gram-negative strains (Escherichia coli and Salmonella typhimurium) . The minimum inhibitory concentration of these compounds was determined by the microdilution technique .

Results or Outcomes

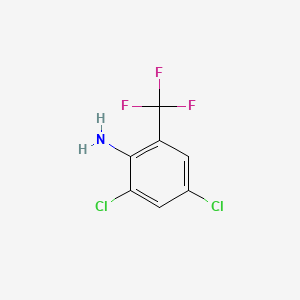

The results showed that compounds N - (4- (2- (5-bromo-2-hydroxybenzylidene)hydrazine carbonyl) phenyl)-2- (6-meth oxynaphthalen-2-yl)propanamide 2d and N - (4- (2- (2,4-dichlorobenzylidene)hydrazine carbonyl)phenyl)-2- (6-methoxy-naphthalen-2-yl)propanamide 2j have potent antibacterial activity against B. subtilis (minimal inhibitory concentrations 1.95 µg/ml) . Also, 2- (6-methoxynaphthalen-2-yl)-N- (4- (2- (4-oxopentan-2-ylidene)hydrazinecarbonnyl)phenyl) propanamide 6 showed potent antibacterial activity against S. pneumonia (minimal inhibitory concentrations 1.95 µg/ml) compared to Naproxen (7.81, 15.63 µg/ml) and the reference drug Ampicillin (7.81 µg/ml) .

属性

IUPAC Name |

N-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-10(12)11-8-4-6-9(13-2)7-5-8/h4-7H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGOOIQJTIVEDES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334317 | |

| Record name | p-Methoxypropionanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Methoxyphenyl)propanamide | |

CAS RN |

2760-31-8 | |

| Record name | p-Methoxypropionanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

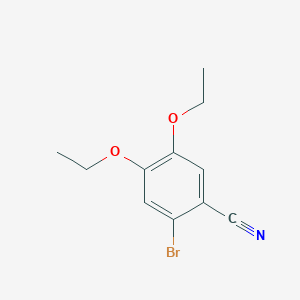

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR,4S,9bS)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1332012.png)

![8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B1332016.png)

![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] acetate](/img/structure/B1332023.png)